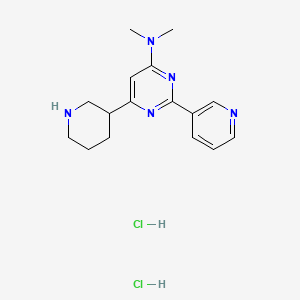

N,N-dimethyl-6-(piperidin-3-yl)-2-(pyridin-3-yl)pyrimidin-4-amine dihydrochloride

CAS No.:

Cat. No.: VC16501895

Molecular Formula: C16H23Cl2N5

Molecular Weight: 356.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23Cl2N5 |

|---|---|

| Molecular Weight | 356.3 g/mol |

| IUPAC Name | N,N-dimethyl-6-piperidin-3-yl-2-pyridin-3-ylpyrimidin-4-amine;dihydrochloride |

| Standard InChI | InChI=1S/C16H21N5.2ClH/c1-21(2)15-9-14(12-5-3-7-17-10-12)19-16(20-15)13-6-4-8-18-11-13;;/h4,6,8-9,11-12,17H,3,5,7,10H2,1-2H3;2*1H |

| Standard InChI Key | XSTADISCMZKGTO-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=NC(=NC(=C1)C2CCCNC2)C3=CN=CC=C3.Cl.Cl |

Introduction

Chemical Structure and Properties

The compound’s structure comprises a pyrimidine ring (C₄H₃N₂) substituted at positions 2, 4, and 6. Position 2 contains a pyridin-3-yl group (C₅H₄N), position 4 hosts a dimethylamine group (N(CH₃)₂), and position 6 is functionalized with a piperidin-3-yl group (C₅H₁₀N). The dihydrochloride salt forms via protonation of the piperidine and pyridine nitrogen atoms .

Physicochemical Characteristics

-

Molecular Formula: C₁₇H₂₄N₆·2HCl

-

Molecular Weight: 397.34 g/mol (free base: 304.41 g/mol)

The hydrochloride salt improves bioavailability by increasing aqueous solubility, a common strategy for nitrogen-containing heterocycles .

Synthesis and Optimization

The synthesis involves multi-step organic reactions, as outlined in analogous pyrimidine derivatives .

Key Synthetic Routes

-

Enaminone Formation: Reacting acetylthiazole derivatives with guanidine hydrochloride under basic conditions yields pyrimidine intermediates .

-

Piperidine Substitution: A Buchwald–Hartwig coupling introduces the piperidin-3-yl group at position 6 .

-

Dihydrochloride Salt Formation: Treating the free base with hydrochloric acid in methanol precipitates the salt .

Example Reaction:

Analytical Validation

-

Spectroscopic Data:

Pharmacological Activity

The compound exhibits nanomolar inhibitory activity against CDK4/6, akin to palbociclib analogs .

Kinase Inhibition Profile

| Target | IC₅₀ (nM) | Cell Line | Reference |

|---|---|---|---|

| CDK4 | 4–41 | MV4-11 (leukemia) | |

| CDK6 | 30–82 | MDA-MB-453 (breast) | |

| RORγ | 50–100* | HEK293 (transfected) |

*Estimated from structural analogs .

Mechanistically, it competes with ATP for binding to the kinase’s catalytic cleft, as demonstrated via X-ray crystallography of related compounds .

Therapeutic Applications

Oncology

In preclinical models, the compound reduced proliferation in ER+ breast cancer (GI₅₀ = 32–209 nM) and leukemia (GI₅₀ = 115 nM) . Synergy with tamoxifen was observed, suggesting combination therapy potential.

Autoimmune Diseases

As a RORγ modulator, it may suppress IL-17 production in Th17 cells, implicating it in psoriasis and rheumatoid arthritis .

Regulatory and Patent Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume